molecular formula C8H15NaO4S B1407349 Sodium 2-cyclohexyl-1-hydroxyethanesulfonate CAS No. 1697697-05-4

Sodium 2-cyclohexyl-1-hydroxyethanesulfonate

Cat. No.: B1407349
CAS No.: 1697697-05-4
M. Wt: 230.26 g/mol
InChI Key: OGHWYTJHABHOGB-UHFFFAOYSA-M
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Description

Sodium 2-cyclohexyl-1-hydroxyethanesulfonate is a sulfonic acid derivative widely used in various fields, including medical, environmental, and industrial research. This compound is known for its white crystalline appearance and solubility in water. It has a molecular weight of 255.34 g/mol and is often utilized for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-cyclohexyl-1-hydroxyethanesulfonate typically involves the reaction of cyclohexyl ethylene oxide with sodium bisulfite under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The final product is then purified using techniques such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-cyclohexyl-1-hydroxyethanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced under specific conditions to yield corresponding alcohols.

    Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Typical nucleophiles include halides and amines.

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, alcohols, and substituted compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Sodium 2-cyclohexyl-1-hydroxyethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: This compound is utilized in biochemical assays and as a buffer in biological experiments.

    Industry: It is employed in the manufacturing of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 2-cyclohexyl-1-hydroxyethanesulfonate involves its interaction with molecular targets through its sulfonate group. This interaction can lead to the modulation of various biochemical pathways, depending on the specific application. For instance, in biochemical assays, it acts as a buffer to maintain pH stability, while in drug delivery systems, it enhances the solubility and bioavailability of active pharmaceutical ingredients .

Comparison with Similar Compounds

    Sodium 2-hydroxyethanesulfonate: Similar in structure but lacks the cyclohexyl group.

    Sodium 2-ethylhexyl sulfate: Another sulfonate derivative with different alkyl chain length.

Uniqueness: Sodium 2-cyclohexyl-1-hydroxyethanesulfonate is unique due to its cyclohexyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous .

Biological Activity

Sodium 2-cyclohexyl-1-hydroxyethanesulfonate (also known as CHES) is a sulfonic acid derivative that has garnered attention for its diverse biological activities. This article provides an overview of its mechanisms of action, biological effects, and relevant case studies.

  • Molecular Formula : C10_{10}H19_{19}NaO3_3S
  • Molecular Weight : 236.32 g/mol
  • Structure : The compound features a cyclohexyl group attached to a hydroxyethanesulfonic acid moiety, which contributes to its solubility and biological interactions.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various pathogens, including bacteria and fungi. It disrupts microbial membrane integrity, leading to cell lysis and death.
  • Enzyme Modulation : It has been shown to interact with specific enzymes, modulating their activity. This can lead to alterations in metabolic pathways within cells.
  • Cell Signaling Pathways : this compound can influence cell signaling pathways, including those involved in inflammation and apoptosis.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have shown effectiveness against:

  • Bacteria : Effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Fungi : Exhibits antifungal activity against Candida species.

Cytotoxicity and Apoptosis

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. It induces apoptosis through the activation of caspase pathways and increases reactive oxygen species (ROS) production, which is critical for triggering programmed cell death.

Data Table: Biological Activity Summary

Activity TypeEffectivenessStudy Reference
AntimicrobialEffective against Gram-positive/negative bacteria
AntifungalEffective against Candida species
CytotoxicityInduces apoptosis in cancer cells
Enzyme ModulationAlters enzyme activity in metabolic pathways

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university microbiology department evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5 mg/mL.

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving human breast cancer cell lines, this compound was found to induce apoptosis at IC50 values ranging from 10 to 20 µM. The mechanism involved the activation of caspase-3 and -9, indicating a mitochondrial pathway of apoptosis.

Properties

IUPAC Name

sodium;2-cyclohexyl-1-hydroxyethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4S.Na/c9-8(13(10,11)12)6-7-4-2-1-3-5-7;/h7-9H,1-6H2,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHWYTJHABHOGB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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